

Trotabresib 30 mg Clinical Protocol & Data Summary

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Compound Focus: Trotabresib

CAS No.: 1706738-98-8

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Parameter	Specification / Value
Recommended Phase 2 Dose (RP2D)	30 mg per day [1] [2] [3]
Dosing Schedule	4 consecutive days on drug, followed by 24 days off drug (constitutes one 28-day cycle) [1] [2] [3]
Route of Administration	Oral [3] [4] [5]
Key Monotherapy Efficacy (R/R DLBCL)	ORR: 13.0% (95% CI, 2.8–33.6) [6] [2]
Key Combination Therapy (ndGBM)	In combination with Temozolomide (TMZ) ± Radiotherapy (RT); RP2D confirmed in this setting [3]
Most Common Grade 3/4 TRAEs	Thrombocytopenia, neutropenia, anemia [6] [2]
Supporting Data	Manageable toxicity allowing long-term treatment (>2 years in some patients) [6] [2]

Detailed Experimental Protocols

For researchers designing studies around this regimen, here are the methodologies from key clinical trials.

Protocol 1: Monotherapy in Heavily Pretreated Solid Tumors & R/R DLBCL

This protocol is based on the phase I CC-90010-ST-001 study (NCT03220347) [6] [1] [2].

- **Study Design:** Open-label, dose-escalation (Part A) and dose-expansion (Parts B & C) trial.
- **Patient Population:** Heavily pretreated adults with advanced solid tumors or relapsed/refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL). Patients had a median of 4 prior lines of therapy [1] [2].
- **Dosing Regimen:** **Trotabresib 30 mg** administered orally once daily for **3 days on/11 days off** or **4 days on/24 days off**. The 30 mg 4d/24d schedule was identified as an alternative RP2D, delivering the same cumulative dose per cycle and offering more constant exposure for aggressive tumors [1] [2].
- **Primary Endpoints:** Safety, tolerability, and determination of the Recommended Phase 2 Dose (RP2D).
- **Secondary Endpoints:** Clinical benefit rate, objective response rate, pharmacokinetics.

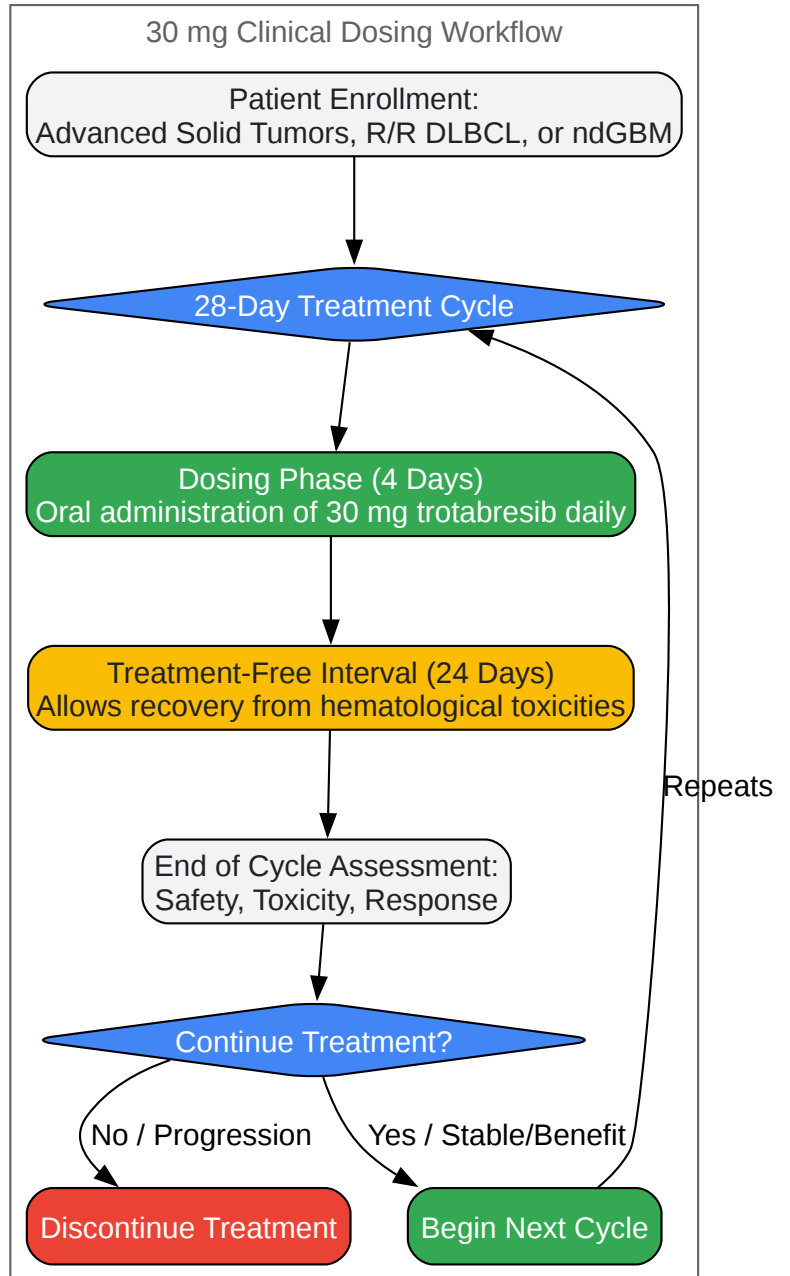
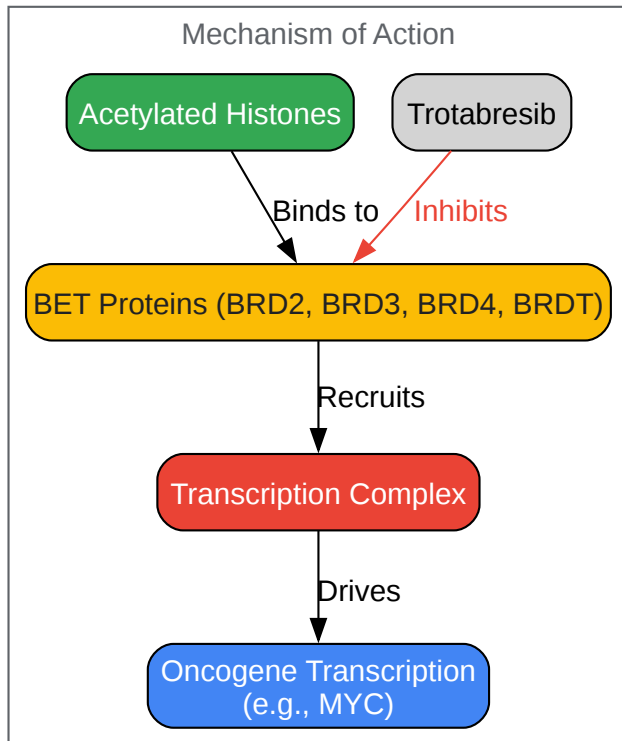
Protocol 2: Combination Therapy in Newly Diagnosed Glioblastoma (ndGBM)

This protocol is based on the phase Ib/II CC-90010-GBM-002 study (NCT04324840) [3].

- **Study Design:** Multicenter, open-label, dose-finding study.
- **Patient Population:** Adults with newly diagnosed Grade IV glioblastoma following partial or complete tumor resection.
- **Dosing Regimen:**
 - **Concomitant Setting:** **Trotabresib 30 mg (4d on/24d off)** combined with standard radiotherapy and temozolomide.
 - **Adjuvant Setting:** **Trotabresib 30 mg (4d on/24d off)** combined with adjuvant temozolomide for 6 cycles, followed by **trotabresib 45 mg (4d on/24d off)** as maintenance monotherapy.
- **Primary Endpoints:** Safety, tolerability, and RP2D of the combination.
- **Key Findings:** The combination was well-tolerated. TMZ and RT did not significantly alter the pharmacokinetics or pharmacodynamics of **trotabresib**. The 30 mg dose was established as the RP2D in both settings [3].

Mechanism of Action and Workflow

Trotabresib is a small molecule inhibitor targeting Bromodomain and Extra-Terminal (BET) proteins. The following diagram illustrates its mechanism and the clinical workflow for the 30 mg schedule.



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Critical Safety and Tolerability Profile

Understanding the toxicity profile is crucial for risk management in clinical protocols.

- **Most Common Treatment-Related Adverse Events (TRAEs):** The most frequent TRAEs are hematological. In patients with R/R DLBCL, grade 3/4 events included **thrombocytopenia (78%)**, anemia (26%), and neutropenia (26%). These were also the most common grade 3/4 events in patients with solid tumors [6] [2].
- **Management Strategies:** Toxicities are generally manageable with supportive care and dose modifications, allowing some patients to remain on treatment for extended periods (≥ 2 years) [6] [2]. Proactive monitoring of blood counts is essential.
- **Non-Hematological Toxicity:** Any-grade TRAEs occur in almost all patients and can include fatigue, transaminase elevation, and gastrointestinal symptoms like nausea and diarrhea [4].

Research Considerations and Future Directions

- **Rationale for the Schedule:** The intermittent "4 days on/24 days off" schedule was designed to optimize the treatment-free interval, improving tolerability while maintaining target engagement and antitumor activity [1] [2].
- **Blood-Brain Barrier Penetration:** A key attribute of **trotabresib** is its ability to cross the blood-brain barrier, with a brain tumor tissue-to-plasma ratio of 0.84 confirmed in a "window-of-opportunity" study [3] [4]. This makes it a strong candidate for CNS malignancies.
- **Promising Combination Partners:** Preclinical data suggests **trotabresib** downregulates O6-methylguanine-DNA methyltransferase (MGMT), enhancing the efficacy of temozolomide in glioblastoma models [3]. Its potential immunomodulatory effects also support investigation in combination with PD-1 inhibitors [4].

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